5-(5-Chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione
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Overview
Description
5-(5-Chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Chlorination: The thiophene ring is then chlorinated using reagents like thionyl chloride or sulfuryl chloride to introduce the chlorine atom at the desired position.
Formation of the Imidazolidine-2,4-dione Moiety: This step involves the reaction of the chlorinated thiophene with urea or its derivatives under acidic or basic conditions to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiophene ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the imidazolidine-2,4-dione moiety.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
5-(5-Chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: Due to its unique electronic properties, the compound is studied for its potential use in organic semiconductors and optoelectronic devices.
Biological Research: The compound is used as a tool in biochemical studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-(5-Chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-thienylboronic acid
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
- 2-Acetyl-5-chlorothiophene
Comparison
Compared to these similar compounds, 5-(5-Chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the imidazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential as a pharmacophore in drug development.
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-8(4-2-3-5(9)14-4)6(12)10-7(13)11-8/h2-3H,1H3,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWHUAFWPCXFNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305841 |
Source
|
Record name | 5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62032-04-6 |
Source
|
Record name | NSC171786 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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